7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Ring: The initial step involves the formation of the benzoxadiazole ring through the reaction of appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Final Coupling: The final step involves coupling the 2-methylphenyl group to the benzoxadiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Generating Reactive Species: Producing reactive oxygen or nitrogen species that can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
- 7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-thiol
- 7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-amine
Uniqueness
7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
7-methoxy-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-9-5-3-4-6-10(9)17-22(18,19)12-8-7-11(20-2)13-14(12)16-21-15-13/h3-8,17H,1-2H3 |
InChI Key |
KOGLBKHGGRNBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=NON=C23)OC |
Origin of Product |
United States |
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